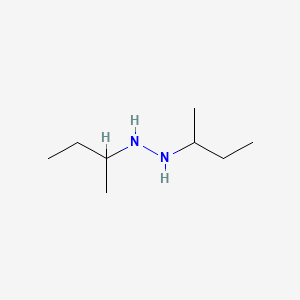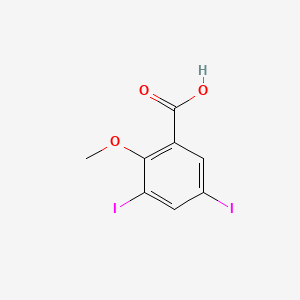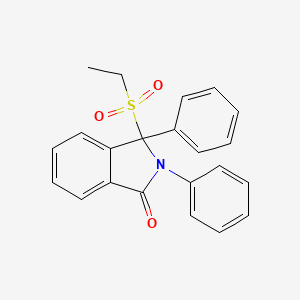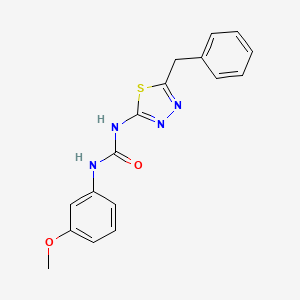![molecular formula C19H21NO3 B14165778 1-Butyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid CAS No. 312945-83-8](/img/structure/B14165778.png)
1-Butyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid is a synthetic organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a butyl group, a methoxy group, and a carboxylic acid group attached to the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of 1-Butyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The reaction conditions typically involve refluxing in methanesulfonic acid (MsOH) in methanol (MeOH) to obtain the desired indole product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-Butyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, where substituents like halogens or alkyl groups can be introduced using reagents such as halogens (Cl2, Br2) or alkyl halides (R-X).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Butyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-Butyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation . The compound’s effects on cellular pathways can lead to various biological outcomes, including anti-inflammatory and anticancer activities.
Comparaison Avec Des Composés Similaires
1-Butyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid can be compared with other similar indole derivatives, such as:
5-Methoxyindole-2-carboxylic acid: This compound is used as a fluorescent probe and enzyme inhibitor.
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Known for its biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological properties and applications.
Propriétés
Numéro CAS |
312945-83-8 |
|---|---|
Formule moléculaire |
C19H21NO3 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
1-butyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid |
InChI |
InChI=1S/C19H21NO3/c1-4-5-10-20-12(2)17(19(21)22)15-11-16(23-3)13-8-6-7-9-14(13)18(15)20/h6-9,11H,4-5,10H2,1-3H3,(H,21,22) |
Clé InChI |
BYQJJAUVUMJHBT-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)OC)C(=O)O)C |
Solubilité |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]-](/img/structure/B14165698.png)





![1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14165737.png)
![2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14165742.png)



![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-4-(trifluoromethyl)-](/img/structure/B14165767.png)
![Ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B14165772.png)

